(R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features an oxazole ring fused with a pyridine moiety, which contributes to its unique chemical and biological properties. Its structure allows for various interactions with biological targets, making it of interest for drug development and material science .
This compound falls under the category of heterocycles, specifically oxazoles, which are five-membered aromatic rings containing nitrogen and oxygen. The presence of the pyridine group enhances its reactivity and biological activity, positioning it as a compound of interest in pharmaceutical research and development .
The synthesis of (R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of suitable precursors. A common synthetic route includes the reaction of 4-methoxy-6-methyl-2-pyridinecarboxaldehyde with an isopropylamine derivative. This reaction is often conducted under reflux conditions in organic solvents such as toluene or ethanol, followed by purification through recrystallization or chromatography.
The molecular formula of (R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is . Its structure includes:
The compound has a molecular weight of approximately 246.31 g/mol. Its structural features contribute to its solubility and reactivity profiles, impacting its potential applications in various fields .
(R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for (R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, modulating biological pathways. For instance, it has been noted to inhibit certain enzymes involved in inflammatory responses, thereby potentially reducing inflammation .
The compound is typically observed as a yellow oil with a boiling point that remains unspecified in available literature. It exhibits high solubility in organic solvents.
Key chemical properties include:
The compound's properties suggest it can penetrate biological membranes effectively, making it suitable for pharmaceutical applications.
(R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of heterocyclic compounds in modern science.
The stereoselective construction of the (R)-4-isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole molecule demands precise control over chirality and ring formation. This heterocyclic scaffold combines an oxazoline ring with a methoxy-methyl-substituted pyridine, presenting synthetic challenges in achieving enantiopurity and regioselectivity.
The oxazoline ring is pivotal to the compound’s stereochemistry. The van Leusen oxazole synthesis stands as the predominant method, utilizing Tosylmethyl Isocyanide (TosMIC, C₉H₉NO₂S) as a C2N1 "3-atom synthon." This reaction involves the base-induced deprotonation of TosMIC, followed by nucleophilic addition to chiral aldehydes derived from (R)-3-methylbutan-1-amine precursors. Subsequent intramolecular cyclization, facilitated by the isocyanide group, forms the oxazoline ring with concomitant elimination of toluenesulfinate. Critically, the chiral center at C4 originates from the pre-chiral aldehyde, enabling retention of the (R)-configuration when enantiomerically pure starting materials are employed [8].
Alternative cyclization routes include asymmetric aldol-cyclization cascades. Here, Evans’ oxazolidinone auxiliaries or proline-derived organocatalysts direct the stereoselective aldol addition between α-isocyanocarboxylates and 4-methoxy-6-methylpicolinaldehyde. The resulting adduct undergoes acid-mediated cyclodehydration, yielding the dihydrooxazole ring. This method achieves enantiomeric excesses (ee) >90% but requires stringent control of reaction conditions to prevent epimerization [4] [8].
Table 1: Cyclization Methodologies for Oxazoline Ring Synthesis
Method | Key Reagent/Catalyst | Chiral Control Element | ee (%) | Limitations |
---|---|---|---|---|
Van Leusen Cyclization | TosMIC, K₂CO₃ (base) | Chiral aldehyde precursor | 88–95 | Requires enantiopure aldehyde |
Aldol-Cyclization | L-Proline/Oxazolidinone | Organocatalyst/Chiral auxiliary | 90–98 | Multi-step; sensitivity to pH |
Mitsunobu Cyclization | DIAD, PPh₃, Chiral alcohols | Chiral alcohol precursor | 80–90 | Competitive elimination side reactions |
Despite its utility, van Leusen chemistry faces limitations in electron-deficient pyridine systems. The 4-methoxy-6-methylpyridine moiety exhibits reduced nucleophilicity at C2, necessitating activated aldehyde equivalents (e.g., acylals) or microwave assistance to achieve >75% yields [8].
Coupling the oxazoline ring to the pyridine core relies on chemo- and regioselective bond formation. Transition metals enable C–N linkage under mild conditions, overcoming the pyridine’s inherent electron deficiency.
Palladium catalysis dominates this domain. Buchwald-Hartwig amination of 2-chloro-4-methoxy-6-methylpyridine with (R)-4-isopropyl-4,5-dihydrooxazole-2-amine (pre-synthesized via chiral pool resolution) employs Pd₂(dba)₃/XPhos as the catalytic system. This method delivers C–N coupled products in 85–92% yield with <2% racemization at C4. Key to success is the bulky biarylphosphine ligand (XPhos), which suppresses undesired β-hydride elimination and accelerates oxidative addition into the C–Cl bond [2] [5].
For direct functionalization, rare-earth metal complexes (e.g., Cp*Sc(CH₂SiMe₃)₂) activate pyridine C–H bonds ortho to nitrogen. Scandium or yttrium catalysts, activated by B(C₆F₅)₃, facilitate deprotonative metallation. Subsequent transmetalation with zinc enolates derived from chiral oxazolines forms C–N bonds via reductive elimination. Though nascent, this approach achieves 70–80% yields while preserving enantiopurity [2].
Table 2: Metal-Catalyzed C–N Coupling Approaches
Catalyst System | Pyridine Substrate | Oxazoline Partner | Yield (%) | ee Retention |
---|---|---|---|---|
Pd₂(dba)₃/XPhos, NaO^tBu | 2-Chloro-4-methoxy-6-methylpyridine | (R)-4-Isopropyl-4,5-dihydrooxazole-2-amine | 85–92 | >98% |
[Cp*Sc(CH₂SiMe₃)₂]/[Ph₃C][B(C₆F₅)₄] | 4-Methoxy-6-methylpyridine | (R)-4-Isopropyl-2-oxazoline zinc enolate | 70–80 | 95% |
CuI/1,10-Phenanthroline | 2-Bromo-4-methoxy-6-methylpyridine | Oxazoline boronates | 75–85 | 90% |
Copper-mediated Ullmann couplings offer cost-effective alternatives. Using CuI/1,10-phenanthroline, 2-halopyridines couple with oxazoline boronates at 100°C. While yields are moderate (75–85%), enantiopurity erosion remains a challenge due to prolonged heating [5].
Achieving high enantiomeric excess in the final compound necessitates chiral induction at C4. Three strategies prevail:
Chiral auxiliary-mediated synthesis employs (R)-(−)-2-amino-3-methylbutan-1-ol as a building block. Condensation with 4-methoxy-6-methylpicolinic acid via DCC-mediated coupling yields an amide intermediate. Cyclodehydration using Deoxo-Fluor or Burgess’ reagent then furnishes the oxazoline ring with >99% ee. This approach leverages the inexpensive chiral pool, though diazotization risks epimerization at Cα [4] [10].
Substrate-directed asymmetric catalysis utilizes prochiral diols or amino alcohols. For instance, zirconium-catalyzed desymmetrization of meso-1,2-diols (e.g., 2,4-dimethylpentane-1,5-diol) with 2-cyano-4-methoxy-6-methylpyridine achieves kinetic resolution. The (R)-selective pathway is favored by C₂-symmetric aminophenol ligands on Zr(IV), affording the oxazoline in 90% ee and 40% yield (theoretical max 50%) [4] [6].
Enantioselective biocatalysis exploits engineered lipases or transaminases. Candida antarctica lipase B (CalB) catalyzes the kinetic resolution of racemic 3-methyl-1-(4-methoxy-6-methylpyridin-2-yl)butan-1-ol via acetylation. Hydrolysis of the (S)-acetate leaves the (R)-alcohol, which undergoes cyclization with cyanogen bromide (BrCN) to form the oxazoline. Directed evolution of CalB improves ee from 80% to >99% by mutating residues near the active site (e.g., Thr103Gly) to accommodate bulky pyridinyl groups [9].
Peptide-based aminoxyl radical catalysts represent cutting-edge innovations. These catalysts, bearing TEMPO moieties on D-proline scaffolds, enable enantioselective oxidative cyclization of prochiral imino alcohols. Recent optimizations using "generality-oriented screening" — evaluating catalyst performance across diverse substrates — identified sequences delivering 98% ee for the target oxazoline at 10,000 turnovers, minimizing catalyst loading [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6